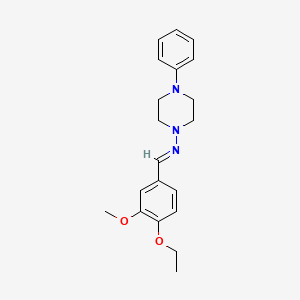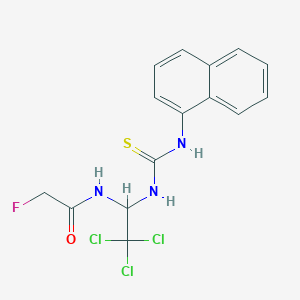
4-Bromo-2-((2,5-dimethoxy-phenylimino)-methyl)-phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-((2,5-dimethoxy-phenylimino)-methyl)-phenol is a chemical compound that belongs to the class of brominated phenols It is characterized by the presence of a bromine atom at the 4-position and a phenylimino-methyl group at the 2-position of the phenol ring, with two methoxy groups at the 2 and 5 positions of the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-((2,5-dimethoxy-phenylimino)-methyl)-phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 2,5-dimethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
4-Bromo-2-((2,5-dimethoxy-phenylimino)-methyl)-phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
4-Bromo-2-((2,5-dimethoxy-phenylimino)-methyl)-phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Bromo-2-((2,5-dimethoxy-phenylimino)-methyl)-phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom and imine group can modulate the compound’s reactivity and binding affinity. These interactions can influence various biological processes, such as enzyme activity and signal transduction pathways.
相似化合物的比较
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar structural features but different functional groups.
2,5-Dimethoxy-4-bromophenethylamine: Another related compound with similar aromatic substitution patterns.
Uniqueness
4-Bromo-2-((2,5-dimethoxy-phenylimino)-methyl)-phenol is unique due to the presence of both the imine and phenol functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C15H14BrNO3 |
|---|---|
分子量 |
336.18 g/mol |
IUPAC 名称 |
4-bromo-2-[(2,5-dimethoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H14BrNO3/c1-19-12-4-6-15(20-2)13(8-12)17-9-10-7-11(16)3-5-14(10)18/h3-9,18H,1-2H3 |
InChI 键 |
OMHHQSYZJNFGTF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OC)N=CC2=C(C=CC(=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11992194.png)

![2,5-dimethyl-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide](/img/structure/B11992208.png)
![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-nitrobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11992219.png)



![3-Chloro-N-[2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl]-benzamide](/img/structure/B11992238.png)





